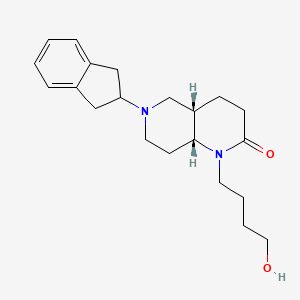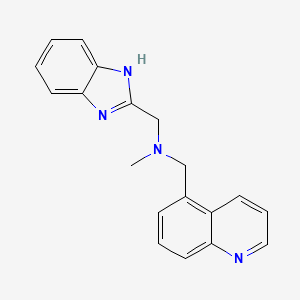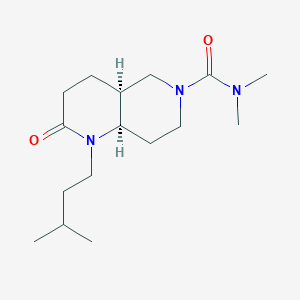![molecular formula C13H19NO2S B5461285 5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5461285.png)
5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide, also known as EFT-508, is a small molecule inhibitor that has been developed as a potential treatment for cancer. It works by targeting specific enzymes involved in cancer cell growth and proliferation, making it a promising candidate for cancer therapy.
Mécanisme D'action
5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide works by inhibiting the activity of MNK1 and MNK2, which are involved in the regulation of protein synthesis. These enzymes are overexpressed in many types of cancer cells, leading to increased cell growth and proliferation. By inhibiting these enzymes, 5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide can slow down or stop cancer cell growth, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
Studies have shown that 5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. Additionally, 5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory and autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide is its specificity for MNK1 and MNK2, which makes it a promising candidate for cancer therapy. Additionally, 5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide has been shown to have low toxicity in preclinical studies, making it a relatively safe compound to use. However, one limitation of 5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide is its poor solubility in water, which can make it difficult to administer in clinical settings.
Orientations Futures
There are several future directions for the research and development of 5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide. One potential direction is to investigate its use in combination with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to determine the optimal dosage and administration schedule for 5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide in clinical settings. Finally, more research is needed to understand the potential applications of 5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide in other diseases, such as inflammation and autoimmune disorders.
Méthodes De Synthèse
The synthesis of 5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide involves several steps, including the preparation of starting materials, formation of intermediates, and final product formation. The process starts with the reaction of 2-thiophenecarboxylic acid with ethylamine to form 2-ethylthiophene-2-carboxamide. This intermediate is then reacted with tetrahydrofuran-2-ylmethylamine to form 5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide. The final product is then purified using various techniques, such as column chromatography, to obtain a high purity compound.
Applications De Recherche Scientifique
5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of specific enzymes, such as MNK1 and MNK2, which are involved in cancer cell growth and proliferation. Studies have also shown that 5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide can enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. Additionally, 5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide has been shown to have potential applications in other diseases, such as inflammation and autoimmune disorders.
Propriétés
IUPAC Name |
5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-3-10-6-7-12(17-10)13(15)14-9(2)11-5-4-8-16-11/h6-7,9,11H,3-5,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYSGNVJJIURMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC(C)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(4-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5461208.png)

![4-[(4-cyclopentylpyrimidin-2-yl)(methyl)amino]-2-methylbutan-2-ol](/img/structure/B5461217.png)
![{2-[(2-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5461227.png)

![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[2-(3-pyridinylamino)ethyl]acetamide](/img/structure/B5461242.png)
![2-{[(2-methyl-1-naphthyl)methyl]thio}-N-phenylacetamide](/img/structure/B5461253.png)


![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5461266.png)
![4-benzyl-5-[1-(2-pyridinylmethyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5461268.png)
![4-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylsulfonyl]-5-methyl-2,1,3-benzothiadiazole](/img/structure/B5461280.png)
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5461297.png)
![4-(methylthio)-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5461310.png)